molecular formula C9H10N4O B8127836 4-azido-N-ethylbenzamide

4-azido-N-ethylbenzamide

Cat. No.: B8127836
M. Wt: 190.20 g/mol
InChI Key: MPJJKNUBQLUKFX-UHFFFAOYSA-N
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Description

4-Azido-N-ethylbenzamide (CAS 912838-02-9) is a high-purity synthetic organic compound primarily utilized as a versatile intermediate in medicinal chemistry and pharmaceutical research . This compound, with the SMILES string CCNC(=O)c1ccc(N=[N+]=[N-])cc1, is characterized by an azide functional group, which makes it a valuable building block for click chemistry applications, including the synthesis of more complex molecules via azide-alkyne cycloadditions . It finds specific application as a key precursor in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . Supplied with a guaranteed purity of >99%, it is available in both bulk and prepack quantities and meets stringent pharma grade standards (USP, BP, Ph. Eur.) . The identity and purity are rigorously confirmed through multiple analytical techniques such as LCMS, GCMS, HPLC, NMR, and FTIR, with a Certificate of Analysis (COA) available upon request . This product is intended for research and laboratory use only and is not approved for human or veterinary diagnostic or therapeutic uses. Proper storage is at room temperature .

Properties

IUPAC Name

4-azido-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-11-9(14)7-3-5-8(6-4-7)12-13-10/h3-6H,2H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJJKNUBQLUKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Azidation of N-Ethyl-4-halobenzamide

The most straightforward route involves substituting a halogen atom at the para position of N-ethylbenzamide with an azide group. This method typically employs sodium azide (NaN₃) as the nucleophile in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, N-ethyl-4-iodobenzamide reacts with NaN₃ at 80–90°C for 12–24 hours to yield the target compound.

Reaction Conditions:

  • Substrate: N-Ethyl-4-iodobenzamide or N-ethyl-4-bromobenzamide

  • Azide Source: Sodium azide (2–3 equivalents)

  • Solvent: DMF or DMSO

  • Temperature: 80–90°C

  • Time: 12–24 hours

  • Yield: 60–75%

Copper(I) catalysts, such as CuI, are occasionally added to accelerate the substitution, though this introduces risks of forming explosive copper azide intermediates. The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol-water mixtures.

Ullman-Type Coupling for Azide Installation

Copper-Catalyzed Azidation

Ullman-type coupling enables direct azidation of aryl halides under milder conditions. This method uses catalytic copper(I) complexes with ligands like L-proline to facilitate the reaction. For 4-azido-N-ethylbenzamide, N-ethyl-4-iodobenzamide is treated with NaN₃ in aqueous ethanol at 50–60°C for 6–8 hours.

Optimized Protocol:

ParameterSpecification
CatalystCuI (10 mol%) + L-proline (20 mol%)
Solvent SystemEthanol:H₂O (3:1 v/v)
Temperature50–60°C
Reaction Time6–8 hours
Yield70–85%

This approach minimizes side reactions such as C–N bond cleavage, which are common in harsher conditions. However, the use of copper necessitates rigorous post-reaction purification to remove metal residues, often involving chelating agents like ethylenediaminetetraacetic acid (EDTA).

Diazotization-Azidation Sequence

From 4-Amino-N-ethylbenzamide

Diazotization of 4-amino-N-ethylbenzamide followed by azide displacement offers an alternative pathway. The amino group is converted to a diazonium salt using nitrous acid (HNO₂), which is subsequently treated with sodium azide.

Stepwise Procedure:

  • Diazotization: 4-Amino-N-ethylbenzamide is dissolved in HCl (1M) and cooled to 0–5°C. Sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

  • Azidation: The diazonium solution is quenched with NaN₃, and the mixture is stirred at room temperature for 2–4 hours.

  • Workup: The product is extracted with dichloromethane, washed with brine, and dried over MgSO₄.

Challenges:

  • Diazonium intermediates are thermally unstable and prone to decomposition.

  • Competing side reactions, such as Sandmeyer-type substitutions, reduce yields.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on efficiency, safety, and scalability:

MethodYield (%)Purity (%)Safety RisksScalability
Nucleophilic Substitution60–7585–90High (explosive Cu azides)Moderate
Ullman-Type Coupling70–8590–95Moderate (copper handling)High
Diazotization-Azidation50–6580–85High (unstable intermediates)Low

The Ullman-type method is preferred for large-scale synthesis due to its balance of yield and safety, whereas diazotization is limited to small batches .

Chemical Reactions Analysis

Types of Reactions: 4-Azido-N-ethylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.

    Substitution: Sodium azide in DMSO or acetonitrile.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Reduction: Formation of N-ethylbenzamide.

    Substitution: Formation of various substituted benzamides.

    Cycloaddition: Formation of triazole derivatives.

Mechanism of Action

The mechanism of action of 4-azido-N-ethylbenzamide primarily involves its reactivity due to the azido group. The azido group is a good nucleophile and can participate in various chemical reactions, leading to the formation of new compounds. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the selective modification of biomolecules without interfering with native biological processes .

Comparison with Similar Compounds

Research Findings and Limitations

  • Hydrogen Bonding : In 4-methoxy-N-methylbenzamide, N–H⋯O bonds stabilize the crystal lattice, whereas 4-azido-N-ethylbenzamide may rely on weaker C–H⋯N interactions due to the azido group’s reduced hydrogen-bonding capacity .
  • Synthetic Challenges : Azido compounds require careful handling due to explosive risks, contrasting with safer nitro or methoxy analogs.
  • Data Gaps : Direct experimental data on 4-azido-N-ethylbenzamide’s crystallography or spectroscopic properties are absent in the provided literature, necessitating further study.

Biological Activity

Overview

4-Azido-N-ethylbenzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to the benzamide structure. This compound is notable for its diverse biological activities, primarily attributed to the reactivity of the azido group, which serves as a versatile functional handle in various chemical reactions, particularly in bioorthogonal chemistry.

The synthesis of 4-azido-N-ethylbenzamide typically involves the azidation of N-ethylbenzamide using sodium azide (NaN₃) as the azide source. The reaction conditions are crucial for optimizing yield and purity, given the sensitivity of azides to thermal and mechanical shock.

Synthetic Route

  • Starting Material : N-ethylbenzamide
  • Azidation : Conducted through nucleophilic substitution.
  • Reagents : Sodium azide in a suitable solvent (e.g., DMSO or acetonitrile).

The biological activity of 4-azido-N-ethylbenzamide is primarily linked to its azido group, which acts as a good nucleophile. This property allows it to participate in various chemical reactions, including:

  • Bioorthogonal Labeling : The azido group can selectively react with alkyne-containing biomolecules, facilitating the labeling and tracking of biological processes without interfering with cellular functions.
  • Click Chemistry : The compound can engage in cycloaddition reactions, leading to the formation of triazole derivatives, which are valuable in drug development and molecular biology research.

Biological Activity and Case Studies

Research has demonstrated that 4-azido-N-ethylbenzamide exhibits significant biological activity, particularly in cancer research and drug development. Below are some findings from relevant studies:

StudyFindings
Bioorthogonal Applications Demonstrated effective labeling of proteins in living cells, allowing for real-time tracking of cellular processes .
Cytotoxicity Assays Exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting potential as a therapeutic agent .
Reactivity with Biomolecules The azido group facilitated selective modification of biomolecules, enhancing drug delivery systems .

Comparative Analysis

In comparison to similar compounds such as 4-amino-N-ethylbenzamide and other substituted benzamides, 4-azido-N-ethylbenzamide stands out due to its unique reactivity profile. The table below highlights key differences:

CompoundKey Functional GroupNotable Activity
4-Azido-N-ethylbenzamideAzido (-N₃)Bioorthogonal labeling, click chemistry
4-Amino-N-ethylbenzamideAmino (-NH₂)General reactivity but lacks specificity
3-Amino-N-ethylbenzamideAmino (-NH₂)Similar to above; less reactive than azides

Research Applications

The applications of 4-azido-N-ethylbenzamide extend beyond basic research into practical applications:

  • Drug Development : Its ability to modify biomolecules selectively makes it a candidate for designing targeted therapies.
  • Diagnostic Tools : Utilized in imaging techniques where precise labeling is required.
  • Chemical Biology : Acts as a tool for studying protein interactions and cellular processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-azido-N-ethylbenzamide, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves coupling reactions, such as the activation of 4-azidobenzoic acid with reagents like EDCl/HOBt, followed by reaction with N-ethylamine. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid premature decomposition of the azido group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures product isolation. Reaction progress should be monitored by TLC and confirmed via FT-IR (azide peak at ~2100 cm⁻¹) and LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing 4-azido-N-ethylbenzamide, and what key spectral markers should researchers prioritize?

  • Answer :

  • ¹H/¹³C NMR : The ethyl group in N-ethylbenzamide appears as a triplet (δ ~1.1 ppm, CH₃) and quartet (δ ~3.3–3.5 ppm, CH₂). Aromatic protons resonate as a doublet (δ ~7.8–8.0 ppm) for the para-substituted benzene.
  • FT-IR : Confirm the azide (N₃) stretch at ~2100 cm⁻¹ and amide C=O at ~1650 cm⁻¹.
  • HRMS : Exact mass should match the molecular formula (C₉H₁₀N₄O; [M+H]⁺ calc. 207.0878).
    Cross-validation with elemental analysis (C, H, N) is recommended for purity .

Q. What safety protocols are essential when handling 4-azido-N-ethylbenzamide in laboratory settings?

  • Answer : Due to the azide group’s potential explosivity under shock, friction, or heat, researchers must:

  • Use blast shields and conduct small-scale reactions (<100 mg).
  • Avoid metal spatulas; employ plastic tools.
  • Store in a dark, cool environment (−20°C) with moisture-free conditions.
  • Follow Sigma-Aldrich safety guidelines (e.g., S22: "Do not breathe dust"; S24/25: "Avoid skin/eye contact") .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for 4-azido-N-ethylbenzamide under varying solvent systems?

  • Answer : Conflicting stability data may arise from solvent polarity or trace metal impurities. A systematic approach includes:

  • Controlled Stability Studies : Test degradation in solvents (e.g., DMSO, MeOH, H₂O) at 25°C/40°C over 72 hours, monitoring via HPLC.
  • Metal Chelation : Add EDTA to solvents to suppress metal-catalyzed decomposition.
  • DFT Calculations : Predict solvent interactions using Gaussian09 (B3LYP/6-31G*) to identify destabilizing hydrogen bonds or dipole effects .

Q. What computational strategies can predict the reactivity of 4-azido-N-ethylbenzamide in click chemistry applications?

  • Answer :

  • DFT/Molecular Dynamics : Model the transition state of azide-alkyne cycloadditions (e.g., with propargyl ethers) to assess activation energy and regioselectivity.
  • ADMET Prediction : Use SwissADME to evaluate lipophilicity (LogP ~1.8) and metabolic stability, crucial for in vivo applications.
  • Electrostatic Potential Maps : Identify electron-deficient regions (azide terminus) for targeted bioconjugation .

Q. How do structural modifications to the benzamide core influence the biological activity of 4-azido-N-ethylbenzamide derivatives?

  • Answer :

  • SAR Studies : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to enhance binding to target enzymes. Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
  • Enzyme Assays : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric kits.
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to map binding interactions .

Q. What experimental designs are recommended to mitigate batch-to-batch variability in 4-azido-N-ethylbenzamide synthesis?

  • Answer :

  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry, solvent) using JMP or Minitab software.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring.
  • Quality Control : Standardize HPLC methods (C18 column, 0.1% TFA in H₂O/MeCN gradient) with ≥98% purity thresholds .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results for 4-azido-N-ethylbenzamide’s reactivity?

  • Answer :

  • Error Source Identification : Check for implicit solvent models in DFT vs. explicit solvation in experiments.
  • Benchmarking : Compare with analogous compounds (e.g., 4-azido-N-propylbenzamide) to isolate substituent effects.
  • Collaborative Validation : Cross-verify data with independent labs using identical synthetic protocols .

Application-Oriented Research

Q. What strategies enhance the utility of 4-azido-N-ethylbenzamide as a photoaffinity probe in proteomics studies?

  • Answer :

  • UV Activation : Optimize irradiation wavelength (λ = 254–365 nm) for controlled radical generation.
  • Quencher Screening : Test TEMPO or β-mercaptoethanol to reduce nonspecific labeling.
  • Pull-down Assays : Combine with biotin-alkyne tags for streptavidin enrichment and LC-MS/MS identification .

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